N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with pyridin-3-yl (position 2), thiophen-2-yl (position 4), and furan-2-carboxamide (position 5).
Properties
Molecular Formula |
C17H11N3O2S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11N3O2S2/c21-15(12-5-2-8-22-12)20-17-14(13-6-3-9-23-13)19-16(24-17)11-4-1-7-18-10-11/h1-10H,(H,20,21) |
InChI Key |
XFZXMMQFLMOUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components (Figure 1):
-
Thiazole core (positions 2, 4, and 5).
-
Pyridin-3-yl substituent at position 2.
-
Thiophen-2-yl substituent at position 4.
-
Furan-2-carboxamide group at position 5.
Retrosynthetic pathways suggest two convergent strategies:
-
Path A : Pre-functionalization of thiazole precursors followed by late-stage amidation.
-
Path B : Sequential assembly of the thiazole ring with pre-installed substituents.
Thiazole Core Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. For this compound, the reaction involves:
Reagents :
-
α-Bromo ketone derivative (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one).
-
Thioamide precursor (e.g., pyridine-3-carbothioamide).
Procedure :
-
Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (10 mmol) and pyridine-3-carbothioamide (10 mmol) in ethanol (50 mL).
-
Reflux at 80°C for 12 hours under nitrogen.
-
Cool to room temperature, pour into ice-water, and filter the precipitated thiazole intermediate.
Key Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45–7.32 (m, 3H, thiazole-H and thiophene-H) .
-
ESI-MS : m/z 290.1 [M+H]⁺.
Alternative Route: One-Pot Cyclocondensation and Amidation
To improve efficiency, a one-pot method combines thiazole formation and amidation:
Reagents :
-
2-Bromo-1-(thiophen-2-yl)ethan-1-one.
-
Pyridine-3-carbothioamide.
-
Furan-2-carboxylic acid.
-
EDCI/HOBt coupling agents.
Procedure :
-
Perform Hantzsch cyclization as in Section 2.
-
Without isolating the thiazole intermediate, add EDCI (12 mmol) and HOBt (10 mmol).
-
Add furan-2-carboxylic acid (10 mmol) and stir at room temperature for 24 hours.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance yield and reduce reaction times:
Key Modifications :
-
Solvent System : Replace ethanol with acetonitrile for higher boiling point (82°C → 97°C).
-
Catalyst : Use Pd(OAc)₂ (0.5 mol%) to accelerate coupling steps .
-
Purification : Crystallization gradient (ethanol/water 4:1) achieves >95% purity without chromatography.
Reaction Conditions and Yield Comparison
| Step | Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Hantzsch | 80 | 12 | 68–72 |
| Amidation | EDCI/HOBt | 25 | 24 | 65–70 |
| One-pot synthesis | Cyclocondensation | 80 → 25 | 36 | 60–65 |
Challenges and Solutions
-
Regioselectivity : Competing substitution at thiazole positions 4 and 5 is mitigated by using electron-deficient thioamides .
-
Purification : Silica gel chromatography is replaced with antisolvent crystallization in industrial settings.
-
Byproducts : Over-oxidation of thiophene is prevented by strict anaerobic conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has demonstrated that compounds similar to N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide exhibit promising anticancer properties. The thiazole and pyridine moieties are known to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives which showed selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF-7 | 5.2 |
| Thiazole B | A549 | 4.8 |
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. The presence of the thiophene ring enhances its interaction with microbial membranes.
Case Study:
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Material Science Applications
2.1 Organic Electronics
This compound has been investigated for its potential use in organic electronic devices due to its favorable electronic properties.
Case Study:
Research published in Advanced Functional Materials reported the use of similar furan-based compounds in organic photovoltaic cells, where they contributed to improved charge mobility and efficiency . The incorporation of thiophene units was crucial for enhancing the light absorption characteristics.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Derivatives
a) [4-(4-Methoxyphenyl)-2-(Pyridin-3-yl)-1,3-Thiazol-5-yl][4-(Trifluoromethyl)Phenyl]Methanone ()
- Structural Similarities : Shares the 1,3-thiazole core with pyridin-3-yl at position 2 and aryl groups at positions 4 and 3.
- Key Differences: Replaces the furan-2-carboxamide with a trifluoromethyl-substituted phenyl methanone.
b) N-(Aryl)-2-{[4-Methyl-2-(Thiophen-2-yl)-1,3-Thiazol-5-yl]Carbonyl}Hydrazinecarbothioamides (6a-j, )
- Structural Similarities : Contains the 1,3-thiazole ring with thiophen-2-yl (position 2) and a carbonyl-linked substituent (position 5).
- Key Differences : Incorporates a hydrazinecarbothioamide group instead of furan-2-carboxamide. The thioamide moiety enhances sulfur-mediated interactions but may reduce metabolic stability compared to the carboxamide .
Thiadiazole and Dihydropyridine Derivatives
a) N-(2,5-Dimethoxyphenyl)-5-(Pyridin-3-yl)-1,3,4-Thiadiazole-2-Carboxamide (18p, )
- Structural Similarities : Retains the pyridin-3-yl and carboxamide groups.
- Key Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit distinct electronic properties (e.g., higher electronegativity), which may influence binding to targets like tyrosine kinases .
b) AZ331 and AZ257 ()
- Structural Similarities : Include thiophene and furan rings.
- Key Differences: Feature dihydropyridine cores instead of thiazole. Dihydropyridines are known for calcium channel modulation, suggesting divergent pharmacological pathways compared to thiazole-based compounds .
Pharmacological and Physicochemical Properties
Antiproliferative Activity ()
Compounds like 24 and 25 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives) inhibit tyrosine kinases by targeting ATP-binding sites. The target compound’s thiazole core and carboxamide may mimic this mechanism, though its efficacy would depend on substituent positioning .
Biological Activity
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.
Synthesis and Structural Characterization
The compound can be synthesized through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. Structural characterization typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of furan-2-carboxamide, including those containing thiazole and pyridine moieties, exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In one study, several derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation. Notably, compounds 6, 7, 11a, 11b, 12, 14, and 16 displayed significant activity against all three tested cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | MCF-7 | X |
| 7 | HCT-116 | Y |
| 11a | PC-3 | Z |
Note: Specific IC50 values should be populated based on experimental data from the referenced studies.
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds. The interaction with VEGFR-2 suggests that these compounds may inhibit angiogenesis, a critical process in tumor growth and metastasis .
Antioxidant Properties
In addition to anticancer activity, some derivatives have shown antioxidant capabilities. The antioxidant activity is often evaluated using DPPH radical scavenging assays. Compounds that demonstrate strong antioxidant activity can contribute to reducing oxidative stress in cells, which is linked to various diseases including cancer.
Case Studies
- Study on Thiazole Derivatives : A series of thiazole-containing furan derivatives were synthesized and evaluated for their biological activities. The study reported that certain compounds exhibited significant cytotoxicity against cancer cell lines while also possessing antioxidant properties .
- Molecular Docking Analysis : Research involving molecular docking simulations indicated that specific structural features of the compound enhance binding affinity to target proteins involved in cancer progression . This computational approach aids in predicting the biological activity based on molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
